Propanal, 3-(trimethoxysilyl)-

Description

Molecular Structure and Bifunctional Nature

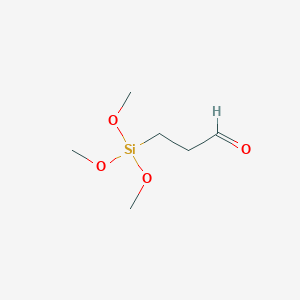

The chemical structure of Propanal, 3-(trimethoxysilyl)- consists of a three-carbon propyl chain that separates an aldehyde functional group from a silicon atom bonded to three methoxy (B1213986) groups. nih.gov This arrangement gives the molecule its bifunctional character, with each part playing a crucial role in its chemical reactivity.

Propanal Moiety: Significance of the Aldehyde Functional Group

The propanal end of the molecule features an aldehyde group (-CHO). wikipedia.org Aldehydes are a class of organic compounds known for their reactivity. The carbon-oxygen double bond in the aldehyde is polarized, making the carbon atom susceptible to nucleophilic attack. This allows the propanal moiety to participate in a variety of organic reactions, such as condensations and additions, enabling it to form covalent bonds with organic polymers and other organic molecules. For instance, it can undergo aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. researchgate.net

Trimethoxysilyl Moiety: Role as an Inorganic Condensation Precursor

The trimethoxysilyl group (-Si(OCH3)3) serves as the inorganic reactive center of the molecule. ontosight.ai The methoxy groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups (Si-OH). mdpi.com These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on the surface of inorganic substrates like glass, silica (B1680970), and metal oxides, forming stable siloxane bonds (Si-O-Si). researchgate.netmdpi.com This process, known as polycondensation, allows for the formation of a durable, cross-linked network at the interface between the organic and inorganic phases. researchgate.netacs.org The rate of this hydrolysis is influenced by factors such as pH, temperature, and the specific alkoxy group, with methoxy groups generally hydrolyzing faster than larger alkoxy groups. mdpi.com

Conceptual Framework for Diverse Chemical Transformations via Dual Reactivity

The dual reactivity of Propanal, 3-(trimethoxysilyl)- provides a conceptual framework for its use in creating hybrid materials with tailored properties. mdpi.comspast.org The ability to independently engage in both organic and inorganic chemical transformations allows for precise control over the structure and properties of the resulting materials. nih.gov For example, the trimethoxysilyl group can be used to graft the molecule onto an inorganic surface, while the aldehyde group remains available for subsequent reactions with organic molecules. This enables the surface modification of inorganic fillers to improve their compatibility with organic polymer matrices, leading to enhanced mechanical properties and durability in composite materials. tandfonline.com

Context within Organosilane Chemistry

Organosilanes are a broad class of silicon-containing organic compounds that have found widespread use as coupling agents, adhesion promoters, and crosslinkers. spast.org Propanal, 3-(trimethoxysilyl)- is a member of the bifunctional organosilane family, which is characterized by the presence of two different types of reactive functional groups. labinsights.nlrug.nl

Comparative Analysis with Related Organosilanes

The properties and applications of Propanal, 3-(trimethoxysilyl)- can be better understood through comparison with other bifunctional organosilanes.

3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) : Like Propanal, 3-(trimethoxysilyl)-, TMSPMA has a trimethoxysilyl group for inorganic reactivity. sigmaaldrich.com However, its organic functionality is a methacrylate group, which is readily polymerizable. sigmaaldrich.comsigmaaldrich.com This makes TMSPMA particularly suitable for use in polymer composites and coatings where it can copolymerize with other monomers to enhance mechanical strength and adhesion. sigmaaldrich.comresearchgate.netresearchgate.net

3-(trimethoxysilyl)propyl acetate (B1210297) : This organosilane features an acetate group as its organic functionality. ontosight.ai The acetate group is less reactive than the aldehyde or methacrylate groups and primarily enhances compatibility with organic resins through physical interactions. It undergoes hydrolysis to form silanol groups for bonding to inorganic substrates. ontosight.ai

Amine-functionalized silanes : This group includes compounds like (3-Aminopropyl)trimethoxysilane (APTMS). nist.govchemspider.com The amine group is a versatile functional group that can participate in a variety of reactions, including acting as a base, a nucleophile, or a ligand for metal ions. csic.esmdpi.com This makes amine-functionalized silanes useful in applications ranging from surface modification for enhanced cell adhesion to catalysis and CO2 capture. csic.esmdpi.combohrium.com Secondary amine-functional silanes generally exhibit slower reactivity with electrophiles compared to their primary amine counterparts. google.com

Interactive Table: Comparison of Bifunctional Organosilanes

| Compound Name | Organic Functional Group | Key Feature of Organic Group | Primary Application Area |

| Propanal, 3-(trimethoxysilyl)- | Aldehyde | Reactive towards nucleophiles, participates in condensation reactions | Surface modification, crosslinking |

| 3-(trimethoxysilyl)propyl methacrylate | Methacrylate | Polymerizable | Polymer composites, coatings sigmaaldrich.comeuropa.eu |

| 3-(trimethoxysilyl)propyl acetate | Acetate | Enhances compatibility | Adhesives, sealants ontosight.ai |

| Amine-functionalized silanes | Amine | Versatile reactivity (base, nucleophile) | Surface functionalization, catalysis csic.esmdpi.com |

Historical Development and Emerging Trends in Bifunctional Silane (B1218182) Research

The field of organosilicon chemistry dates back to the 19th century. However, the development and application of bifunctional silanes as coupling agents gained significant traction in the mid-20th century. labinsights.nl Early research focused on improving the adhesion between fiberglass and polymer resins in composite materials.

Recent decades have seen significant advancements in the design and synthesis of novel bifunctional silanes with more complex and tailored functionalities. labinsights.nl Emerging trends in this area of research include:

Development of water-based silane systems: Driven by environmental concerns, there is a growing interest in developing silane coupling agents that are soluble or dispersible in water to reduce the emission of volatile organic compounds (VOCs). labinsights.nl

Application in nanotechnology: Bifunctional silanes are increasingly used to surface-modify nanoparticles, improving their dispersion in polymer matrices and enabling the creation of nanocomposites with enhanced properties for applications in areas like energy harvesting and biomedical devices. ontosight.aimdpi.comlabinsights.nl

Stimuli-responsive materials: Researchers are exploring the use of bifunctional silanes to create "smart" materials that can change their properties in response to external stimuli such as temperature, pH, or light. researchgate.net

Bridged silsesquioxanes: The use of bifunctional silanes as precursors for bridged polysilsesquioxanes is a growing area of interest. rsc.org These materials offer a higher degree of cross-linking and can be tailored for specific applications by varying the organic bridging group. bohrium.comrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4Si/c1-8-11(9-2,10-3)6-4-5-7/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDWOVYQAQGUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473065 | |

| Record name | Propanal, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88276-90-8 | |

| Record name | Propanal, 3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies for Propanal, 3 Trimethoxysilyl

Established Synthetic Routes to Aldehyde-Functionalized Organosilanes

The synthesis of aldehyde-functionalized organosilanes, including Propanal, 3-(trimethoxysilyl)-, can be achieved through various established methodologies. These routes primarily focus on the careful selection of precursors and the optimization of reaction conditions to ensure high yields and purity.

Precursor Selection and Optimization of Reaction Conditions

A common and commercially viable precursor for the synthesis of related organosilanes is 3-chloropropyltrimethoxysilane (B1208415) . google.comsigmaaldrich.comchemicalbook.com This compound serves as a versatile starting material for introducing the trimethoxysilylpropyl group. For instance, the synthesis of 3-(trimethoxysilyl)propyl methacrylate (B99206) involves the reaction of 3-chloropropyltrimethoxysilane with potassium methacrylate. prepchem.com This highlights a general strategy where the chloro- group is displaced by a suitable nucleophile to introduce the desired functionality. While direct conversion of 3-chloropropyltrimethoxysilane to Propanal, 3-(trimethoxysilyl)- is less commonly detailed, the principle of nucleophilic substitution on this precursor is a cornerstone of organosilane synthesis.

The optimization of reaction conditions is crucial for maximizing yield and minimizing side reactions. For example, in the synthesis of 3-methacryloxypropyltrimethoxysilane from 3-chloropropyltrimethoxysilane, the reaction is heated to 135°C. prepchem.com The choice of solvent, temperature, and catalyst can significantly influence the reaction outcome.

Functional Group Interconversion Methodologies for Aldehyde Introduction

Functional group interconversion represents a powerful strategy for introducing an aldehyde moiety onto an organosilane backbone. vanderbilt.edufiveable.me This can involve the transformation of a pre-existing functional group on the silane (B1218182) into an aldehyde.

One such approach is the reduction of a nitrile group. For instance, a cyano-functionalized silane can be reduced to the corresponding aldehyde using reducing agents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.eduresearchgate.net Another method involves the oxidation of a primary alcohol. solubilityofthings.com An organosilane bearing a terminal hydroxyl group can be selectively oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com

Hydrosilylation is another versatile method, which involves the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. google.com This can be used to synthesize aldehyde-functionalized siloxanes by reacting a hydride-functional siloxane with an unsaturated aldehyde. google.com

Synthesis of Advanced Derivatives via Aldehyde Chemistry

The aldehyde group of Propanal, 3-(trimethoxysilyl)- is a gateway to a vast array of chemical transformations, enabling the synthesis of more complex and functionalized organosilanes.

Condensation Reactions with Amines (Imine and Enamine Formation)

The reaction of aldehydes with primary amines yields imines, also known as Schiff bases, through a condensation reaction where a molecule of water is eliminated. orgoreview.comlibretexts.org This reaction is typically acid-catalyzed and the rate is optimal at a pH of around 4-5. orgoreview.comlibretexts.org The formation of an imine involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of water to form the C=N double bond. orgoreview.com

For example, Propanal, 3-(trimethoxysilyl)- can react with primary amines (R-NH₂) to form N-substituted imines. This reaction is a fundamental step in creating more complex organofunctional silanes with applications in surface modification and catalyst design. thieme-connect.de

| Reactant 1 | Reactant 2 | Product Type |

| Propanal, 3-(trimethoxysilyl)- | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Propanal, 3-(trimethoxysilyl)- | Secondary Amine (R₂NH) | Enamine |

Carbon-Carbon Bond Formation via Aldol-Type and Knoevenagel Condensations

The aldehyde functionality of Propanal, 3-(trimethoxysilyl)- allows for the formation of new carbon-carbon bonds through classic organic reactions like the Aldol (B89426) and Knoevenagel condensations.

The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.orgmasterorganicchemistry.com Propanal, 3-(trimethoxysilyl)- can act as the electrophilic carbonyl component in crossed aldol reactions with other enolizable aldehydes or ketones. princeton.edu These reactions are crucial for extending the carbon chain and introducing further functionality.

The Knoevenagel condensation is a modification of the Aldol reaction where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group in the presence of a basic catalyst. sigmaaldrich.comresearchgate.net This reaction is highly efficient for creating α,β-unsaturated products. Propanal, 3-(trimethoxysilyl)- can be reacted with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base to yield highly functionalized vinylsilanes. sigmaaldrich.comresearchgate.net

| Reaction Type | Reactants | Product Type |

| Aldol Condensation | Propanal, 3-(trimethoxysilyl)- + Enolizable Aldehyde/Ketone | β-hydroxy organosilane / α,β-unsaturated organosilane |

| Knoevenagel Condensation | Propanal, 3-(trimethoxysilyl)- + Active Methylene Compound | α,β-unsaturated organosilane |

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group in Propanal, 3-(trimethysilyl)- can be selectively oxidized or reduced to introduce other important functional groups.

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. solubilityofthings.com This transformation converts the aldehyde-functionalized silane into a carboxylic acid-functionalized silane, which has applications in surface modification and as a coupling agent.

Reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This provides a route to hydroxypropyl-functionalized silanes, which are valuable precursors for further derivatization.

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Pyridinium chlorochromate (PCC) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reaction Mechanisms and Interfacial Chemistry of Propanal, 3 Trimethoxysilyl

Hydrolysis and Condensation Mechanisms of the Trimethoxysilyl Group

The transformation of the trimethoxysilyl group into a reactive silanol (B1196071) and subsequently into a stable siloxane network is a multi-step process involving hydrolysis and condensation. These reactions are highly sensitive to environmental conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton (H⁺) protonates the oxygen atom of the methoxy (B1213986) group, making it a better leaving group (methanol). youtube.com This enhances the electrophilicity of the silicon atom, facilitating a nucleophilic attack by water. The reaction proceeds through a reversible, step-wise substitution of the three methoxy groups. Acid-catalyzed hydrolysis is generally rapid, but the subsequent condensation of the resulting silanols is slower at low pH values. researchgate.net For similar organotrimethoxysilanes, studies have shown that hydrolysis is faster at low pH. researchgate.net

Base-Catalyzed Hydrolysis: In basic media, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which can expand its coordination sphere. This forms a pentacoordinate intermediate, which then expels a methoxide (B1231860) ion (⁻OCH₃). The methoxide ion is subsequently protonated by water to form methanol (B129727). The rate of base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. However, the condensation reaction is also significantly accelerated under basic conditions, which can sometimes lead to uncontrolled polymerization and gelation. researchgate.net

The pH of the solution is a critical parameter influencing the rates of both hydrolysis and condensation. For a comparable compound, 3-trimethoxysilyl propyl methacrylate (B99206) (MPS), the hydrolysis rate coefficient was found to be at its minimum at a neutral pH of 7.0, increasing significantly in both acidic and basic environments. researchgate.net

| Condition | Hydrolysis Rate | Condensation Rate | Governing Mechanism |

|---|---|---|---|

| Acidic (e.g., pH < 4) | High | Low | Protonation of the alkoxy group facilitates nucleophilic attack by water. youtube.com |

| Neutral (e.g., pH ≈ 7) | Low | Moderate | Uncatalyzed reaction with water is the dominant, but slower, pathway. researchgate.net |

| Basic (e.g., pH > 7) | High | High | Direct nucleophilic attack of hydroxide ion on the silicon atom. chemistrysteps.com |

Following hydrolysis, the newly formed, reactive silanol groups (Si-OH) undergo condensation reactions to form siloxane bonds (Si-O-Si). This process begins with the formation of dimers and small linear or cyclic oligomers, which then grow into a larger, cross-linked three-dimensional polysiloxane network. researchgate.net

Two primary condensation pathways exist:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol.

The pH of the medium also dictates the rate and structure of the resulting network. The condensation rate for similar silanes is reported to be lowest around pH 4.0. researchgate.net Under acidic conditions, condensation is slower, which allows for a more ordered network formation and better interfacial orientation. Conversely, base catalysis accelerates condensation, often leading to more rapid gelation and potentially a more disordered, particulate structure. researchgate.net In the early stages of the reaction, cyclic species can form, which may later interconnect to produce cage-like structures. researchgate.net

The choice of solvent and the concentration of water significantly impact the kinetics of hydrolysis and condensation. Reactions are typically carried out in a mixture of an organic solvent (e.g., ethanol, isopropanol) and water.

Solvent: The organic solvent acts as a co-solvent to homogenize the otherwise immiscible organosilane and aqueous phases. Studies on similar aminosilanes have shown that the stability of the silanols produced by hydrolysis is greater in pure water compared to alcohol/water mixtures, where they are more susceptible to self-condensation. researchgate.net

Water Content: The amount of water must be sufficient to hydrolyze the methoxy groups. A stoichiometric amount of water is the minimum required, but an excess of water is often used to drive the hydrolysis equilibrium towards the formation of silanols. However, very high water concentrations can also lead to bulk polymerization in the solution rather than controlled deposition on a substrate. The stability and reactivity of the silanol solution are highly dependent on the reaction medium. researchgate.netbohrium.com

Interfacial Bonding and Adhesion Phenomena

Propanal, 3-(trimethoxysilyl)- functions as a molecular bridge between inorganic substrates and organic materials. This is achieved through a combination of strong covalent bonds and weaker, non-covalent interactions at the interface.

The primary mechanism for robust adhesion to inorganic substrates is the formation of covalent M-O-Si bonds, where M represents an atom from the substrate surface (e.g., Si from glass, Al from alumina, or Ti from titania). This process, known as grafting, occurs when the silanol groups of the hydrolyzed Propanal, 3-(trimethoxysilyl)- react with hydroxyl groups (-OH) present on the surface of most inorganic materials.

The grafting process can be summarized in the following steps:

Hydrolysis: The trimethoxysilyl groups hydrolyze to form silanetriols (R-Si(OH)₃) in the solution.

Physisorption: The hydrolyzed silane molecules migrate to the substrate surface and are initially held by weaker forces like hydrogen bonds.

Condensation (Grafting): The surface-adsorbed silanols undergo a condensation reaction with the surface hydroxyl groups (M-OH). This forms a covalent M-O-Si linkage and releases a molecule of water. Further condensation between adjacent, surface-bound silane molecules creates a cross-linked polysiloxane layer at the interface, enhancing the durability of the bond.

The density and reactivity of the surface hydroxyl groups on the substrate play a critical role in the efficiency of the grafting process. researchgate.net

| Step | Description | Key Reactants |

|---|---|---|

| 1. Hydrolysis | Activation of the silane in solution by converting methoxy groups to hydroxyl groups. | R-Si(OCH₃)₃ + H₂O |

| 2. Physisorption | Migration and initial, non-covalent attachment of hydrolyzed silane to the substrate. | R-Si(OH)₃ + Substrate-OH |

| 3. Condensation | Formation of a stable, covalent bond between the silane and the substrate surface. | R-Si(OH)₃ + Substrate-OH → Substrate-O-Si(OH)₂-R + H₂O |

Hydrogen Bonding: Before covalent bond formation, hydrogen bonds are the dominant force attracting the hydrolyzed silane molecules to the inorganic surface. nih.gov These bonds form between the silanol groups (Si-OH) of the silane and the hydroxyl groups (M-OH) on the substrate. Hydrogen bonds also form between adjacent silanol groups of the physisorbed silane molecules, helping to organize them at the interface prior to cross-linking.

Chemoselective Reactivity in Complex Systems

The core of harnessing the synthetic potential of Propanal, 3-(trimethoxysilyl)- lies in understanding and controlling its chemoselective reactivity. The aldehyde group is susceptible to a wide array of nucleophilic additions and redox reactions, while the trimethoxysilyl group is prone to hydrolysis and condensation, particularly in the presence of water and catalysts. In a complex reaction environment containing various reagents and functional groups, directing a reaction to a specific site on the molecule is a significant synthetic challenge. The disparate nature of the aldehyde and the trimethoxysilyl moieties, however, allows for the development of orthogonal reaction strategies.

Strategies for Differential Functional Group Reactivity Control

Achieving differential reactivity in Propanal, 3-(trimethoxysilyl)- necessitates a careful selection of reagents and reaction conditions that favor the transformation of one functional group over the other. The primary strategies to achieve this control can be broadly categorized into:

Reaction Condition Optimization: By carefully tuning reaction parameters such as temperature, solvent, and catalysts, it is often possible to favor one reaction pathway. For instance, many standard organic reactions targeting aldehydes can be performed under anhydrous conditions to prevent the premature hydrolysis of the trimethoxysilyl group.

Chemoselective Reagents: The use of reagents that are inherently selective for one functional group is a cornerstone of this strategy. For example, specific reducing agents can selectively target the aldehyde without affecting the silane.

Protecting Group Strategies: In cases where inherent selectivity is difficult to achieve, the temporary protection of one functional group allows for the unhindered reaction of the other. The protecting group can then be removed in a subsequent step. This "orthogonal protection" is a powerful tool in multi-step syntheses. bham.ac.ukfiveable.me

The following sections will explore specific examples of these strategies in key reaction types.

Chemoselective Reactions Targeting the Aldehyde Group

A variety of classic organic transformations can be performed on the aldehyde functionality of Propanal, 3-(trimethoxysilyl)- while leaving the silyl (B83357) group intact. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis and self-condensation of the silane.

| Reaction Type | Reagent/Conditions | Expected Product | Key Control Strategy |

| Reduction | NaBH4, Ethanol, 0 °C to rt | 3-(Trimethoxysilyl)propan-1-ol | Chemoselective reagent |

| Oxidation | PCC, CH2Cl2 | 3-(Trimethoxysilyl)propanoic acid | Chemoselective reagent |

| Wittig Reaction | Ph3P=CHCO2Et, Toluene, Reflux | Ethyl 5-(trimethoxysilyl)pent-2-enoate | Anhydrous conditions |

| Grignard Reaction | MeMgBr, THF, -78 °C to rt | 1-(Trimethoxysilyl)butan-2-ol | Anhydrous conditions, low temperature |

Chemoselective Reactions Targeting the Trimethoxysilyl Group

Conversely, the trimethoxysilyl group can be selectively reacted, most commonly through hydrolysis and condensation, while preserving the aldehyde. This is fundamental to its application as a coupling agent and for surface modification.

| Reaction Type | Reagent/Conditions | Expected Product | Key Control Strategy |

| Hydrolysis & Condensation | H2O, Acid or Base catalyst | Siloxane network with pendant aldehyde groups | Reaction condition optimization |

| Surface Grafting | Hydroxylated surface (e.g., silica), Heat | Surface-bound propanal moieties | Interfacial reaction |

The successful application of Propanal, 3-(trimethoxysilyl)- in complex systems hinges on the precise control over the reactivity of its two distinct functional groups. By employing strategies such as careful control of reaction conditions, the use of chemoselective reagents, and orthogonal protecting group schemes, chemists can unlock the full synthetic potential of this versatile bifunctional molecule. This control enables the design and synthesis of advanced materials and complex organic structures where the unique properties of both the aldehyde and the silyl ether are strategically utilized.

Integration into Hybrid Materials and Polymer Architectures

Sol-Gel Synthesis of Organic-Inorganic Hybrid Materials Incorporating Propanal, 3-(trimethoxysilyl)-

The sol-gel process is a widely utilized chemical route for synthesizing hybrid materials under mild conditions. atomfair.com It involves the hydrolysis and subsequent condensation of metal alkoxide precursors, such as the trimethoxysilyl group on Propanal, 3-(trimethoxysilyl)-, to form an inorganic network. atomfair.commdpi.com This method allows for the covalent integration of organic functionalities, like the propanal group, directly into an inorganic silica (B1680970) framework. atomfair.com

The integration of Propanal, 3-(trimethoxysilyl)- into a sol-gel system begins with the hydrolysis of its methoxy (B1213986) groups (-OCH₃) in the presence of water and a catalyst (acidic or basic) to form reactive silanol (B1196071) groups (Si-OH). atomfair.commdpi.com These silanol groups then undergo condensation reactions with each other or with unhydrolyzed alkoxy groups to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the inorganic network. atomfair.comadhesivesmag.com

The kinetics of this gelation process and the final microstructure of the hybrid material are influenced by several key factors:

pH: The type of catalyst (acid or base) significantly affects the relative rates of hydrolysis and condensation, which in turn dictates the structure of the resulting network.

Water/Silane (B1218182) Ratio: The molar ratio of water to the alkoxysilane precursor influences the extent of hydrolysis and the degree of crosslinking. mdpi.com

Solvent and Temperature: These parameters affect precursor solubility and reaction rates, thereby influencing the final material properties. mdpi.comnih.gov

As the condensation reactions proceed, a three-dimensional network forms, leading to the formation of a gel. The resulting material often possesses a porous microstructure, the characteristics of which (e.g., pore size, surface area) are determined by the synthesis conditions. mdpi.com The presence of the organic propanal moiety, covalently bonded to the silica network, imparts specific functionalities to the final material.

A key advantage of using organofunctional silanes like Propanal, 3-(trimethoxysilyl)- in sol-gel synthesis is the ability to create materials with controlled phase morphology. The covalent linkage between the organic propanal segment and the inorganic silica network fundamentally prevents macroscopic phase separation. atomfair.com This results in a highly uniform distribution of the organic components within the inorganic matrix, often leading to optically transparent materials.

However, on a nanoscale, the formation of distinct organic and inorganic domains can occur. The degree of homogeneity is dependent on the reaction conditions and the chemical nature of the precursors.

Homogeneous Networks: Under conditions that favor a random co-condensation of the different precursors, a highly interpenetrated and homogeneous network can be formed.

Heterogeneous Domains: Discrepancies in the reactivity of the organic functional group and the silanol groups can lead to the formation of nano-domains rich in either organic or inorganic components. While high incorporation of organosilanes can sometimes compromise the structural stability of the silica framework, it allows for the creation of materials with unique combinations of properties. mdpi.com

The final morphology, whether homogeneous or featuring nanoscale heterogeneity, is crucial in determining the material's mechanical, thermal, and chemical properties.

Functionalization and Crosslinking of Polymer Matrices

Propanal, 3-(trimethoxysilyl)- serves as a powerful agent for modifying and crosslinking polymer matrices, enhancing their properties through the introduction of both aldehyde and silane functionalities. This can be achieved through various polymerization and reaction strategies.

Graft copolymers can be synthesized using Propanal, 3-(trimethoxysilyl)- via two primary methods: "grafting-to" and "grafting-from". nih.govcmu.edu These techniques allow for the covalent attachment of polymer chains to a substrate or another polymer backbone, effectively modifying surface properties or creating complex macromolecular architectures.

Grafting-to: This approach involves attaching pre-synthesized polymer chains with reactive end-groups to a surface or backbone that has been functionalized with Propanal, 3-(trimethoxysilyl)-. nih.gov For instance, a polymer with a terminal amine group could react with the aldehyde function of the silane, which has been previously anchored to a substrate via its trimethoxysilyl end. While versatile, this method can be limited by the steric hindrance of attaching large polymer coils to a surface, which may result in a lower grafting density. cmu.edu

Grafting-from: In this strategy, polymer chains are grown directly from initiating sites on a surface or backbone. nih.govcmu.edu Propanal, 3-(trimethoxysilyl)- can be first immobilized on a substrate. The aldehyde group can then be chemically converted into a polymerization initiator, from which polymer chains are subsequently grown. The "grafting-from" method typically achieves a higher graft density compared to the "grafting-to" approach. cmu.edu

Table 1: Comparison of Polymer Grafting Strategies

| Feature | Grafting-to | Grafting-from |

|---|---|---|

| Process | Pre-formed polymer chains are attached to a functionalized surface. | Polymer chains are grown from initiators immobilized on a surface. |

| Grafting Density | Generally lower due to steric hindrance. cmu.edu | Typically higher. cmu.edu |

| Polymer Chains | Characterized before grafting. | Characterized after cleavage from the surface. |

| Control | Precise control over the molecular weight of the grafted chains. | Control over graft density by controlling initiator site density. |

Propanal, 3-(trimethoxysilyl)- offers two distinct chemical pathways for crosslinking polymer matrices, leading to the formation of stable three-dimensional networks that enhance mechanical strength, thermal stability, and solvent resistance. arxiv.org

Aldehyde Condensation: The aldehyde group is highly reactive towards various functional groups, such as amines, phenols, and urea, through condensation reactions that typically release a small molecule like water. britannica.commcmaster.ca If a polymer matrix contains these complementary functional groups, the aldehyde on the silane can form covalent crosslinks between polymer chains. researchgate.net This type of crosslinking is common in the formation of resins and hydrogels. britannica.comresearchgate.net

Silanol Condensation: This mechanism, also known as moisture curing, is a robust method for crosslinking polymers that have been modified with hydrolyzable silane groups. wikipedia.org The process occurs in two stages. First, the trimethoxysilyl groups are hydrolyzed by ambient moisture to form reactive silanol (Si-OH) groups. Second, these silanols condense with each other to form highly stable siloxane (Si-O-Si) bridges, effectively crosslinking the polymer chains. adhesivesmag.comgoogle.com This reaction can be accelerated using catalysts like organotin compounds or acids. adhesivesmag.comgoogle.com This method is widely used for crosslinking polyethylene (B3416737) (PEX-b) and in formulating sealants and adhesives. adhesivesmag.comwikipedia.org

Table 2: Overview of Crosslinking Mechanisms

| Mechanism | Reactive Group | Bond Formed | Typical Reaction |

|---|---|---|---|

| Aldehyde Condensation | -CHO (Aldehyde) | C-N, C-O, C-C | Reaction with amines, phenols, etc. britannica.commcmaster.ca |

| Silanol Condensation | -Si(OCH₃)₃ (Trimethoxysilyl) | Si-O-Si (Siloxane) | Hydrolysis followed by condensation. adhesivesmag.comgoogle.com |

Many polymer blends are immiscible, resulting in phase separation and poor mechanical properties due to weak interfacial adhesion. researchgate.net Silane coupling agents like Propanal, 3-(trimethoxysilyl)- can act as effective compatibilizers to overcome this issue. specialchem.complastribution.co.uk

The dual functionality of the molecule allows it to act as a molecular bridge at the interface between two incompatible polymer phases. plastribution.co.uk

The trimethoxysilyl group can react with or physically interact with one polymer phase, particularly if it contains hydroxyl groups or is inorganic in nature.

The propanal group can concurrently react with or interact with the second polymer phase, for example, an amine-functionalized polymer.

Fabrication of Advanced Composites and Surface Coatings

Interfacial Compatibilization in Multiphase Systems (e.g., Polymer-Filler Composites)

Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific research data concerning the application of Propanal, 3-(trimethoxysilyl)- as an interfacial compatibilizer in polymer-filler composites. The majority of existing research in this domain focuses on structurally similar but functionally distinct silane coupling agents, such as 3-(Trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA) and (3-Mercaptopropyl)trimethoxysilane (MPTMS).

These related compounds are extensively documented to enhance the interfacial adhesion between inorganic fillers (like silica, glass fibers, or metal oxides) and organic polymer matrices. The fundamental mechanism of these silane coupling agents involves a dual-reactivity. The trimethoxysilyl group hydrolyzes to form reactive silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent bonds (Si-O-Si). The organofunctional group on the other end of the silane (e.g., methacrylate or mercapto) is designed to react and co-polymerize with the surrounding polymer matrix during the curing or manufacturing process. This molecular bridge at the filler-polymer interface is critical for improving stress transfer, enhancing mechanical properties, and increasing the durability of the final composite material.

For instance, studies on 3-(Trimethoxysilyl)propyl methacrylate demonstrate its effectiveness in improving the bond between fillers and a polystyrene matrix, leading to better dispersion of the filler and increased Young's modulus. iieta.org This is attributed to the formation of chemical bonds between the hydrophobic part of the silane and the polymer matrix, and the hydrophilic part with the filler surface. iieta.org Similarly, (3-Mercaptopropyl)trimethoxysilane is recognized for its utility in creating strong adhesion between organic and inorganic substrates, thereby enhancing the performance of coatings, sealants, and composites. vestachem.com

While the aldehyde functional group in "Propanal, 3-(trimethoxysilyl)-" offers a different reactive pathway compared to the more commonly studied methacrylate or mercapto groups, there is insufficient published data to construct a detailed analysis or provide empirical data tables on its specific performance and reaction mechanisms in polymer-filler systems. The aldehyde group could potentially react with certain polymer matrices, such as those containing amine or hydroxyl functionalities, but without dedicated research studies, any discussion would be speculative.

Due to the strict requirement to focus solely on Propanal, 3-(trimethoxysilyl)- , and the absence of specific research findings for this compound in the context of interfacial compatibilization, no detailed research findings or data tables can be provided at this time.

Catalysis and Smart Material Applications

Heterogeneous Catalysis via Immobilization Strategies

The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Propanal, 3-(trimethoxysilyl)- is instrumental in this approach by facilitating the covalent attachment of catalytic species to solid surfaces.

The aldehyde group of Propanal, 3-(trimethoxysilyl)- is a versatile anchor for synthesizing a wide array of ligands for metal-based catalysts. Through condensation reactions, typically with primary amines, a variety of Schiff base (imine) ligands can be formed. These ligands are then used to chelate metal ions, creating immobilized catalysts.

The general synthesis strategy involves two main steps:

Surface Modification : The support material, often silica-based, is first functionalized with Propanal, 3-(trimethoxysilyl)-. The trimethoxysilyl groups react with the surface silanol (B1196071) (Si-OH) groups of the support, forming stable siloxane (Si-O-Si) bonds. This process grafts the aldehyde functionality onto the support surface.

Ligand Formation and Metallation : The aldehyde-functionalized support is then reacted with an appropriate amine-containing compound to form an immobilized Schiff base ligand. Subsequent treatment with a metal precursor (e.g., a palladium or ruthenium salt) leads to the formation of the supported metal complex.

This methodology allows for the creation of a diverse library of catalysts, as the electronic and steric properties of the final catalyst can be fine-tuned by selecting different amine precursors. For instance, chiral amines can be used to generate supported catalysts for enantioselective reactions. The aldehyde functional group is a key component in organic synthesis, and its derivatives are important building blocks for pharmaceuticals and fine chemicals frontiersin.org.

The choice of support material is crucial for the performance of an immobilized catalyst. Mesoporous silica (B1680970), such as MCM-41 and SBA-15, are highly favored due to their high surface area, tunable pore size, and thermal stability. nih.govnih.gov Functionalizing these materials with Propanal, 3-(trimethoxysilyl)- and other organosilanes can significantly enhance catalytic activity. nih.govnih.govmdpi.com

The benefits of using silane-modified mesoporous silica supports include:

Increased Catalyst Loading : The high surface area allows for a greater number of catalytic sites to be immobilized.

Site Isolation : Immobilization prevents the aggregation of catalytic centers, which can lead to deactivation. rsc.org This is particularly important for metal nanoparticle catalysts. rsc.org

Enhanced Stability : Covalent bonding prevents the leaching of the catalyst into the reaction medium, allowing for easier purification of products and catalyst recycling. rsc.org

Mass Transfer Improvements : The ordered pore structure can facilitate the diffusion of reactants to and products from the active sites.

Support-Catalyst Interactions : The silica surface and the organosilane linker can influence the electronic properties of the catalytic center, thereby modulating its activity and selectivity. rsc.org

Research has shown that modifying supports with functional groups can enhance catalytic efficiency and selectivity in various chemical reactions. nih.gov For example, the functionalization of activated carbon supports has been shown to increase metal dispersion and improve the yield of hydrodeoxygenation reactions. nih.gov Similarly, the use of poly(sodium styrene (B11656) sulfonate) functionalized graphene supports for platinum nanoparticles resulted in higher activity and stability for methanol (B129727) oxidation. rsc.org

| Support Material | Silane Modifier | Key Enhancement | Example Application |

|---|---|---|---|

| Mesoporous Silica (SBA-15) | Propanal, 3-(trimethoxysilyl)- | Provides anchor points for Schiff base ligands, leading to site-isolated metal complexes. | Palladium-catalyzed cross-coupling reactions. |

| Graphene Oxide | Amine-functionalized silanes | Prevents stacking of graphene sheets and improves metal nanoparticle binding. rsc.org | Platinum-catalyzed methanol oxidation. rsc.org |

| Activated Carbon | General surface functionalization | Increases surface oxygen content, leading to smaller metal particle size and reduced agglomeration. nih.gov | Copper-catalyzed hydrodeoxygenation. nih.gov |

Chemo-Responsive and Stimuli-Responsive Materials

The reactivity of the aldehyde and the nature of the siloxane network allow Propanal, 3-(trimethoxysilyl)- to be a component in "smart" materials that respond to external stimuli such as chemical environment, pH, or moisture. acs.orgmdpi.com

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that can adapt their structure and properties in response to a stimulus. nih.govnorthwestern.edu The reactions of aldehydes, particularly the formation of imines (Schiff bases) and acetals, are classic examples of reversible reactions used in DCC. libretexts.org

When Propanal, 3-(trimethoxysilyl)- is incorporated into a polymer network, its aldehyde groups can participate in these reversible reactions. For example, cross-linking a polymer with a diamine via imine bond formation results in a network that can be broken and reformed by changing the conditions (e.g., pH or addition of water). libretexts.org This reversibility endows the material with properties like self-healing and responsiveness.

Key reversible reactions involving the aldehyde group include:

Imine Formation : The reaction between the aldehyde and a primary amine is reversible and typically acid-catalyzed. libretexts.org The equilibrium can be shifted by the addition or removal of water.

Acetal Formation : Aldehydes react reversibly with alcohols in the presence of an acid catalyst to form acetals. libretexts.org This reaction is also controlled by the concentration of water.

These dynamic covalent systems are being explored for applications ranging from drug delivery to sensing and artificial muscles. acs.orgrsc.org

The siloxane (Si-O-Si) bonds formed from the hydrolysis and condensation of the trimethoxysilyl group of Propanal, 3-(trimethoxysilyl)- are susceptible to cleavage under certain pH conditions, particularly in the presence of strong acids or bases. This allows for the design of materials that can degrade or change their structure in response to pH changes. nih.gov

Furthermore, materials containing siloxane networks can be sensitive to moisture. The presence of water can hydrolyze unreacted methoxy (B1213986) groups or even the siloxane bonds themselves, altering the mechanical properties of the material. sames.comgoogle.comsames.com This moisture sensitivity can be harnessed for applications such as humidity sensors. For instance, copolymers containing trialkoxysilyl groups have been prepared for use as humidity-sensitive polyelectrolytes, where the material's electrical resistance changes significantly with relative humidity. rsc.org

| Stimulus | Responsive Moiety | Mechanism | Potential Application |

|---|---|---|---|

| pH Change | Imine Bonds / Siloxane Network | Acid/base-catalyzed hydrolysis of imine or siloxane bonds. libretexts.orgnih.gov | pH-triggered drug release, degradable polymers. |

| Moisture/Water | Siloxane Network / Aldehyde Reactions | Hydrolysis of siloxane bonds; shifting the equilibrium of reversible aldehyde reactions (e.g., imine formation). libretexts.orgrsc.org | Humidity sensors, self-healing materials. rsc.org |

| Chemicals (e.g., amines, alcohols) | Aldehyde Group | Dynamic covalent exchange, forming new imines or acetals. nih.gov | Adaptive materials, chemical sensors. |

Advanced Characterization Methodologies for Structural Elucidation and Functional Analysis

Spectroscopic Techniques for Molecular and Electronic Structure

Spectroscopic methods are fundamental for confirming the chemical identity and electronic environment of the "Propanal, 3-(trimethoxysilyl)-" molecule.

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of "Propanal, 3-(trimethoxysilyl)-". By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, a detailed map of the molecular structure can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "Propanal, 3-(trimethoxysilyl)-", distinct signals are expected for the aldehyde proton, the three methylene (B1212753) groups of the propyl chain, and the methoxy (B1213986) protons on the silicon atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals correspond to the carbonyl carbon of the aldehyde, the carbons of the propyl chain, and the methoxy carbons. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing significantly downfield. docbrown.infolibretexts.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR is crucial for analyzing the silicon environment. For the unhydrolyzed monomer, a single resonance is expected, characteristic of a T⁰ species (a silicon atom bonded to three alkoxy groups and one alkyl group). Upon hydrolysis and condensation, this signal will shift and new peaks corresponding to T¹, T², and T³ species (representing one, two, and three siloxane bridges, respectively) will appear, providing information on the degree of cross-linking. researchgate.net The chemical shift for the monomer is anticipated in the range of -40 to -50 ppm. instanano.com

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CHO | ~9.7 | Triplet |

| -CH₂(CHO) | ~2.5 | Multiplet | |

| -CH₂- | ~1.7 | Multiplet | |

| Si(OCH₃)₃ | ~3.6 | Singlet | |

| ¹³C | C=O | ~202 | - |

| -CH₂(CHO) | ~45 | - | |

| -CH₂- | ~20 | - | |

| -OCH₃ | ~50 | - | |

| ²⁹Si | Si(OCH₃)₃ | -40 to -50 | - |

Vibrational spectroscopy probes the molecular vibrations of a sample, offering a characteristic fingerprint based on its functional groups. FTIR and Raman are complementary techniques that provide valuable structural information. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is particularly sensitive to polar bonds. The spectrum of "Propanal, 3-(trimethoxysilyl)-" is dominated by several key absorption bands. A strong band around 1725 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group. The C-H stretching of the aldehyde proton appears as a distinct pair of bands near 2720 cm⁻¹ and 2820 cm⁻¹. Strong absorptions corresponding to the Si-O-C bonds are expected in the 1080-1100 cm⁻¹ region, while the O-CH₃ rocking and stretching vibrations also produce signals in the fingerprint region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. It provides complementary information to FTIR. For "Propanal, 3-(trimethoxysilyl)-", Raman is effective for observing the C-C backbone of the propyl chain and the symmetric vibrations of the Si-O framework. While the C=O stretch is also visible in Raman, it is typically weaker than in the FTIR spectrum.

| Vibrational Mode | Expected FTIR Peak (cm⁻¹) | Expected Raman Peak (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-2960 | 2850-2960 | Medium-Strong |

| C-H Stretch (Aldehyde) | ~2720, ~2820 | ~2720, ~2820 | Weak-Medium |

| C=O Stretch (Aldehyde) | ~1725 | ~1725 | Strong (FTIR), Weak (Raman) |

| CH₂ Bend | ~1465 | ~1465 | Medium |

| Si-O-C Stretch (asymmetric) | ~1080 | ~1080 | Very Strong |

| Si-O-C Stretch (symmetric) | - | ~800 | Strong |

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material. When "Propanal, 3-(trimethoxysilyl)-" is used to functionalize a substrate, XPS can confirm the covalent attachment and integrity of the silane (B1218182) layer.

A survey scan would reveal the presence of silicon (Si), oxygen (O), and carbon (C) on the surface. High-resolution spectra of the Si 2p, O 1s, and C 1s regions provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak (around 102-103 eV) is indicative of the formation of Si-O-Substrate and Si-O-Si bonds, confirming covalent attachment and potential cross-linking.

C 1s: The C 1s spectrum can be deconvoluted into multiple components: C-C/C-H bonds from the propyl chain (~285.0 eV), C-O bonds from the methoxy groups or their hydrolysis products (~286.5 eV), and the characteristic O=C-H carbonyl group at a higher binding energy (~288.0 eV).

O 1s: The O 1s spectrum will show components corresponding to Si-O-Si linkages (~532.5 eV) and C=O (~531.5 eV).

Quantitative analysis of the peak areas allows for the determination of the surface elemental ratios, providing insight into the density and orientation of the grafted molecules. illinois.edursc.org

Microscopic and Morphological Probing

Microscopy techniques are essential for visualizing the effect of "Propanal, 3-(trimethoxysilyl)-" on the physical structure and topography of a surface at the micro- and nanoscale.

Electron microscopy is used to obtain high-resolution images of surface morphology and the dispersion of functionalized nanoparticles.

Scanning Electron Microscopy (SEM): SEM provides topographical information about a surface. When a substrate is coated with "Propanal, 3-(trimethoxysilyl)-", SEM can be used to assess the uniformity and continuity of the resulting film. At high magnifications, it can reveal changes in surface texture, the presence of aggregates, or the formation of cracks, providing qualitative information about the quality of the silane layer.

Transmission Electron Microscopy (TEM): TEM is a powerful tool for characterizing nanoparticles that have been surface-modified with "Propanal, 3-(trimethoxysilyl)-". TEM images can resolve the core nanoparticle and, under appropriate conditions, the thin layer of the organosilane on its surface. This allows for the direct measurement of the coating thickness. Furthermore, TEM is used to evaluate how the silane functionalization affects the dispersion of nanoparticles in a polymer matrix or solution, providing evidence of improved compatibility or, conversely, agglomeration. pdx.edu

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical maps of a surface with nanoscale precision. pnl.govmiamioh.edu It is an ideal tool for quantifying the changes in surface morphology after functionalization with "Propanal, 3-(trimethoxysilyl)-".

By scanning a sharp tip over the surface, AFM can measure key topographical parameters.

Surface Roughness: A primary application is the quantitative measurement of surface roughness, typically expressed as the root-mean-square (Rq) roughness. This allows for a direct comparison of the surface before and after silanization, indicating whether the silane forms a smooth, uniform layer or creates a rougher surface with aggregates.

Film Thickness and Uniformity: On specially prepared samples, AFM can be used in a "scratch test" mode to measure the thickness of the deposited silane film. Phase imaging, an accessory AFM mode, can map variations in surface properties like adhesion and elasticity, which can help distinguish the silane-coated regions from the underlying substrate and assess the film's homogeneity. researchgate.netnist.gov

Chromatographic and Separation Science Techniques

Advanced chromatographic and separation methodologies are indispensable for the comprehensive characterization of "Propanal, 3-(trimethoxysilyl)-" and its subsequent polymeric or oligomeric derivatives. These techniques provide critical insights into molecular weight distributions, purity levels, and the presence of volatile byproducts, which are essential for quality control and for understanding the material's performance characteristics.

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of oligomers and polymers derived from "Propanal, 3-(trimethoxysilyl)-". The underlying principle of GPC involves the separation of molecules based on their hydrodynamic volume as they pass through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules diffuse into the pores, resulting in a longer retention time.

The propensity of the trimethoxysilyl group to undergo hydrolysis and condensation reactions can lead to the formation of a range of oligomeric and polymeric structures. GPC is instrumental in characterizing the extent of these reactions by providing detailed information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform distribution of polymer chain lengths, which can be critical for specific applications.

In a typical GPC analysis of "Propanal, 3-(trimethoxysilyl)-" derivatives, the sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injected into the GPC system. The separation is achieved using a series of columns with varying pore sizes to accommodate a wide range of molecular weights. A refractive index (RI) detector is commonly employed to monitor the concentration of the eluting polymer. Calibration with well-defined polymer standards, such as polystyrene, is necessary to correlate elution times with molecular weights.

Hypothetical Research Findings:

A hypothetical study on the controlled hydrolysis and condensation of "Propanal, 3-(trimethoxysilyl)-" could yield the following GPC data, illustrating the progression of polymerization under different reaction times.

| Sample ID | Reaction Time (hours) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| TMSP-01 | 1 | 850 | 1100 | 1.29 |

| TMSP-02 | 4 | 2100 | 2800 | 1.33 |

| TMSP-03 | 8 | 4500 | 6300 | 1.40 |

| TMSP-04 | 24 | 9800 | 14700 | 1.50 |

This hypothetical data demonstrates that as the reaction time increases, both Mn and Mw rise, indicating polymer chain growth. The increasing PDI suggests a broadening of the molecular weight distribution as the polymerization progresses, a common feature in polycondensation reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical method for assessing the purity of "Propanal, 3-(trimethoxysilyl)-" and for identifying any volatile byproducts that may be present from its synthesis or as a result of degradation. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In a GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph, where it is separated into its individual components based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For "Propanal, 3-(trimethoxysilyl)-", GC-MS is crucial for several reasons:

Purity Assessment: The technique can quantify the percentage of the main compound and detect the presence of any impurities. A high-purity starting material is often critical for achieving desired properties in subsequent polymerization or surface modification applications.

Identification of Synthesis Byproducts: The synthesis of "Propanal, 3-(trimethoxysilyl)-", often via hydrosilylation of acrolein with trimethoxysilane, can lead to the formation of side products. GC-MS can identify these byproducts, providing valuable information for optimizing reaction conditions to improve yield and purity.

Detection of Degradation Products: The compound can be susceptible to hydrolysis. GC-MS can detect volatile byproducts of hydrolysis, such as methanol (B129727), which is released from the trimethoxysilyl group.

Hypothetical Research Findings:

A hypothetical GC-MS analysis of a "Propanal, 3-(trimethoxysilyl)-" sample might reveal the presence of several volatile compounds. The following table illustrates potential findings from such an analysis.

| Retention Time (min) | Compound Name | CAS Number | Relative Abundance (%) |

| 5.2 | Methanol | 67-56-1 | 0.5 |

| 8.9 | Acrolein (unreacted) | 107-02-8 | 0.2 |

| 10.1 | Trimethoxysilane (unreacted) | 2530-83-8 | 0.3 |

| 12.5 | Propanal, 3-(trimethoxysilyl)- | 4369-14-6 | 98.8 |

| 14.2 | Isomeric byproduct | N/A | 0.2 |

This hypothetical data indicates a high purity of the main compound, with minor amounts of unreacted starting materials and a byproduct of hydrolysis (methanol). The presence of an isomeric byproduct could suggest a lack of complete regioselectivity during the synthesis. Such detailed information is invaluable for process control and ensuring the quality of the final product.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. For Propanal, 3-(trimethoxysilyl)-, a promising avenue for its synthesis lies in the hydrosilylation of acrolein with trimethoxysilane. This method is an atom-economical reaction that can be catalyzed by various transition metals. Research in this area is focused on developing catalysts that are not only highly efficient and selective but also based on earth-abundant and non-toxic metals, moving away from precious metal catalysts like platinum.

Future investigations will likely explore continuous flow processes for the synthesis of Propanal, 3-(trimethoxysilyl)-. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The use of renewable starting materials and greener solvents is also a key aspect of making the synthesis of this compound more sustainable.

Exploration of Propanal, 3-(trimethoxysilyl)- in Advanced Functional Materials

The dual functionality of Propanal, 3-(trimethoxysilyl)-, with its reactive aldehyde group and the hydrolyzable trimethoxysilyl group, makes it a versatile building block for advanced functional materials.

Responsive Coatings and Adhesives

The trimethoxysilyl group can form strong covalent bonds with inorganic substrates like glass and metal oxides, while the propanal group offers a site for further chemical modification. This makes Propanal, 3-(trimethoxysilyl)- an excellent candidate for use as a coupling agent in responsive coatings and adhesives. For instance, coatings functionalized with this compound could be designed to respond to specific stimuli, such as changes in pH or the presence of certain chemicals, leading to alterations in their properties like color or wettability. In adhesives, its incorporation could enhance adhesion to a variety of surfaces and allow for the development of "smart" adhesives that can bond or de-bond on demand.

Components in Microfluidic and Sensing Devices

The surface modification of microfluidic channels is crucial for controlling fluid flow and enabling specific biological or chemical interactions. Propanal, 3-(trimethoxysilyl)- can be used to functionalize the surfaces of materials commonly used in microfluidics, such as glass and silica (B1680970). The aldehyde groups introduced onto the surface can then be used to immobilize enzymes, antibodies, or other biomolecules, creating platforms for biochemical assays and diagnostics.

In the realm of chemical sensors, this compound could be used to create sensitive layers that can detect specific analytes. The aldehyde group can react with a variety of compounds, and this interaction can be transduced into a measurable signal, such as a change in color or electrical conductivity. Research is ongoing to develop sensors based on this principle for environmental monitoring and medical diagnostics.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to understand and predict the behavior of molecules, guiding experimental work and accelerating the development of new materials and processes.

Molecular Modeling of Interfacial Interactions and Reaction Pathways

Molecular dynamics (MD) simulations can be employed to study the interaction of Propanal, 3-(trimethoxysilyl)- with various surfaces at the atomic level. rsc.orgnih.govescholarship.org These simulations can provide insights into how the molecule adsorbs onto surfaces, how it self-assembles into monolayers, and how it affects the properties of the interface. This understanding is crucial for designing more effective coatings and adhesives. MD simulations can also be used to model the reaction pathways of the hydrolysis and condensation of the trimethoxysilyl group, which is key to the formation of stable siloxane networks. rsc.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 3-(trimethoxysilyl)propanal with high purity?

Methodological Answer: The compound is typically synthesized via transesterification or functionalization of precursor silanes. For example, 3-(trimethoxysilyl)-propanethiol (a related compound) is synthesized by transesterification of a base silane with ethylene glycol monomethylether using dibutyltin oxide as a catalyst in benzene. Vacuum distillation is critical for purification, achieving yields >90% . Key steps include:

- Catalyst selection : Dibutyltin oxide minimizes side reactions.

- Solvent choice : Benzene ensures optimal reaction kinetics.

- Purification : Distillation under reduced pressure removes low-boiling impurities.

Q. How can spectroscopic techniques validate the structural integrity of 3-(trimethoxysilyl)propanal?

Methodological Answer: Combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) for definitive characterization:

- MS : The NIST database provides reference spectra (e.g., molecular ion peak at m/z 196.34 for the parent compound) .

- ¹H NMR : Peaks at δ 0.6–0.8 ppm (Si–CH₂), δ 1.6–1.8 ppm (–CH₂–S), and δ 3.5–3.7 ppm (OCH₃) confirm the structure .

- FT-IR : Strong absorbance at ~1100 cm⁻¹ (Si–O–C) and ~2550 cm⁻¹ (S–H, if thiol derivative) .

Q. What safety protocols are essential for handling 3-(trimethoxysilyl)propanal in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~215°C) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from moisture (hydrolyzes to silanols) .

Advanced Research Questions

Q. How does 3-(trimethoxysilyl)propanal enhance the synthesis of dendritic zeolite catalysts?

Methodological Answer: The compound acts as a surface-modifying agent in hierarchical zeolite synthesis. For example, dimethyloctadecyl [3-(trimethoxysilyl)propyl] ammonium chloride (derived from similar silanes) templates mesopores in ZSM-5 zeolites, improving catalytic activity for monoterpene epoxide isomerization .

Q. How can researchers resolve contradictions in spectral data for 3-(trimethoxysilyl)propanal derivatives?

Methodological Answer:

- Cross-validation : Compare experimental MS/NMR with NIST reference spectra to identify impurities (e.g., residual solvents or oxidation byproducts) .

- Isotopic pattern analysis : Use high-resolution MS to distinguish between molecular ions and fragment clusters.

- Dynamic light scattering (DLS) : Detect aggregates in solution that may skew NMR peak integration .

Q. What role does 3-(trimethoxysilyl)propanal play in reversible ionic liquids for CO₂ capture?

Methodological Answer: Derivatives like 3-(trimethoxysilyl)-propylammonium carbamate are synthesized by reacting CO₂ with silylated amines. These ionic liquids exhibit:

- Reversibility : CO₂ release at 60–80°C, enabling solvent regeneration .

- Stability : Silane groups prevent decomposition under humid conditions.

- Applications : Tested in Iraqi oil shale extraction, achieving >85% organic matter recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.